molecular formula C11H9ClN2O B12959283 5-Chloro-2-methoxy-7-vinylquinoxaline

5-Chloro-2-methoxy-7-vinylquinoxaline

Cat. No.: B12959283
M. Wt: 220.65 g/mol
InChI Key: SVUXYSNAESLTFJ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-7-vinylquinoxaline is a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-7-vinylquinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction is often carried out under mild conditions, using catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for quinoxaline derivatives, including this compound, often employ green chemistry principles to minimize environmental impact. These methods focus on cost-effective and scalable processes, utilizing readily available starting materials and efficient catalytic systems .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-7-vinylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-Chloro-2-methoxy-7-vinylquinoxaline exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to interfere with DNA replication and repair mechanisms, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoxaline
  • 2-Methoxyquinoxaline
  • 7-Vinylquinoxaline

Uniqueness

5-Chloro-2-methoxy-7-vinylquinoxaline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilicity, while the methoxy and vinyl groups contribute to its overall stability and potential for further functionalization .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

5-chloro-7-ethenyl-2-methoxyquinoxaline

InChI

InChI=1S/C11H9ClN2O/c1-3-7-4-8(12)11-9(5-7)14-10(15-2)6-13-11/h3-6H,1H2,2H3

InChI Key

SVUXYSNAESLTFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C(=CC(=CC2=N1)C=C)Cl

Origin of Product

United States

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